An In-depth Technical Guide on the Core Functions of Lactate Dehydrogenase A in Cellular Metabolism
An In-depth Technical Guide on the Core Functions of Lactate Dehydrogenase A in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Its role extends beyond a mere metabolic enzyme, critically influencing cellular redox balance, and is intrinsically linked to the metabolic reprogramming observed in various pathological states, most notably in cancer through the Warburg effect. This technical guide provides a comprehensive overview of LDHA's function in cellular metabolism, its regulation, and its significance as a therapeutic target. We present quantitative data on its kinetic parameters and expression levels, detailed experimental protocols for its study, and visual representations of its key signaling pathways and experimental workflows.
Core Function of LDHA in Cellular Metabolism
Lactate dehydrogenase (LDH) is a tetrameric enzyme that exists as five different isoenzymes, formed by the combination of two subunits: M (muscle-type, encoded by the LDHA gene) and H (heart-type, encoded by the LDHB gene)[1][2]. The LDHA homotetramer (LDH-5) is the predominant isoform in skeletal muscle and the liver and is functionally optimized to convert pyruvate to lactate, a crucial step in anaerobic glycolysis.[2][3]
The primary function of LDHA is to regenerate NAD+ from NADH, which is produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. This regeneration is essential for maintaining a high glycolytic flux when oxygen is scarce, ensuring a continued, albeit less efficient, production of ATP. The reversible reaction catalyzed by LDHA is as follows:
Pyruvate + NADH + H+ ⇌ Lactate + NAD+ [4][5]
This process is fundamental for tissues with high energy demands and fluctuating oxygen availability, such as exercising muscle.[2][4]
LDHA and the Warburg Effect in Cancer Metabolism
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon termed the "Warburg effect".[6][7] In this metabolic state, cancer cells predominantly convert glucose to lactate even in the presence of sufficient oxygen, a condition that would normally favor oxidative phosphorylation. LDHA plays a central role in the Warburg effect by efficiently converting the large amounts of pyruvate generated from glycolysis into lactate.[6][8]
This metabolic shift offers several advantages to cancer cells:
-
Rapid ATP Production: Although less efficient than oxidative phosphorylation, glycolysis provides a faster means of generating ATP to meet the high energy demands of rapid cell proliferation.[4]
-
Biosynthetic Precursors: The glycolytic pathway provides essential precursors for the synthesis of nucleotides, lipids, and amino acids required for building new biomass.
-
Redox Homeostasis: The regeneration of NAD+ by LDHA is critical for maintaining the cellular redox balance (NADH/NAD+ ratio), which is often perturbed in cancer cells.[9]
-
Acidic Tumor Microenvironment: The secretion of lactate leads to the acidification of the tumor microenvironment, which can promote tumor invasion, metastasis, and immunosuppression.[6]
Regulation of LDHA Expression and Activity
The expression and activity of LDHA are tightly regulated at multiple levels, ensuring that its function is aligned with the metabolic needs of the cell.
Transcriptional Regulation
Several key transcription factors are known to upregulate LDHA gene expression, particularly in the context of cancer:
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the LDHA promoter, driving its transcription.[10]
-
c-Myc: The oncoprotein c-Myc directly binds to the LDHA promoter and activates its transcription, linking cell proliferation signals to metabolic reprogramming.[11][12] c-Myc and HIF-1α can also cooperate to enhance the expression of glycolytic genes, including LDHA.[11][13]
-
KLF4: The transcription factor Krüppel-like factor 4 (KLF4) has been shown to bind to the LDHA promoter and negatively regulate its transcription in pancreatic cancer.[12]
Post-Translational Modifications
LDHA activity is also modulated by various post-translational modifications:
-
Phosphorylation: The oncogenic receptor tyrosine kinase FGFR1 can directly phosphorylate LDHA at tyrosine residues Y10 and Y83. Phosphorylation at Y10 promotes the formation of the active tetrameric form of LDHA, while phosphorylation at Y83 enhances NADH binding.[6][9][14][15]
-
Acetylation: The deacetylation of LDHA at lysine-5 by the deacetylase SIRT2 has been shown to regulate its activity in pancreatic cancer.[14]
-
Succinylation: Carnitine palmitoyltransferase 1A (CPT1A) can mediate the succinylation of LDHA at lysine 318, which increases its protein stability.[16]
Quantitative Data on LDHA
Kinetic Parameters
The kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity. These parameters can vary depending on the tissue, cellular conditions, and the direction of the reaction.
| Parameter | Substrate | Tissue/Condition | Value | Reference |
| Km | Pyruvate | Human Breast Tumor | 0.78 ± 0.12 mM | [17] |
| Km | Pyruvate | Normal Human Breast | 0.63 ± 0.04 mM | [17] |
| Km | NADH | Human Breast Tumor | 0.3 ± 0.01 mM | [17] |
| Km | NADH | Normal Human Breast | 0.33 ± 0.01 mM | [17] |
| Km | Lactate | Human Breast Tumor | 21.78 ± 1.07 mM | [17] |
| Km | Lactate | Normal Human Breast | 10.73 ± 0.54 mM | [17] |
| Km | NAD+ | Human Breast Tumor | 0.99 ± 0.2 mM | [17] |
| Km | NAD+ | Normal Human Breast | 0.5 ± 0.06 mM | [17] |
| Km | Lactate | Mouse Periportal Hepatocytes | 8.62 - 13.5 mM | [18] |
| Km | Lactate | Mouse Skeletal Muscle Fibers | 13.3 - 17.9 mM | [18] |
| Vmax | (Pyruvate -> Lactate) | Human Breast Tumor | 4034 ± 348 mU/mg protein | [17] |
| Vmax | (Pyruvate -> Lactate) | Normal Human Breast | 1747 ± 68 mU/mg protein | [17] |
| Vmax | (Lactate -> Pyruvate) | Human Breast Tumor | 630 ± 4.9 mU/mg protein | [17] |
| Vmax | (Lactate -> Pyruvate) | Normal Human Breast | 602 ± 2.2 mU/mg protein | [17] |
Expression Levels in Normal vs. Cancer Tissues
LDHA is frequently overexpressed in a wide range of human cancers compared to their normal tissue counterparts. Data from large-scale studies such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project consistently demonstrate this trend.[19][20][21][22][23][24][25][26][27][28][29][30]
| Cancer Type | Expression Status | Reference |
| Breast Cancer (BRCA) | Overexpressed | [19][21] |
| Colon Adenocarcinoma (COAD) | Overexpressed | [19][31] |
| Esophageal Carcinoma (ESCA) | Overexpressed | [19] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Overexpressed | [19] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Overexpressed | [19] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Overexpressed | [19] |
| Lung Adenocarcinoma (LUAD) | Overexpressed | [19] |
| Lung Squamous Cell Carcinoma (LUSC) | Overexpressed | [19] |
| Prostate Adenocarcinoma (PRAD) | Overexpressed | [19] |
| Rectum Adenocarcinoma (READ) | Overexpressed | [19] |
| Stomach Adenocarcinoma (STAD) | Overexpressed | [19] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Overexpressed | [19] |
| Pancreatic Adenocarcinoma (PAAD) | Overexpressed | [24] |
| Papillary Thyroid Carcinoma (PTC) | Overexpressed | [23] |
Experimental Protocols
Spectrophotometric Assay for LDHA Enzyme Activity
This protocol measures the enzymatic activity of LDHA by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
3.5 mM NADH solution (freshly prepared in phosphate buffer)
-
21 mM Sodium Pyruvate solution (in phosphate buffer)
-
Enzyme sample (e.g., cell lysate, purified protein)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
2.5 ml of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
0.2 ml of 3.5 mM NADH solution
-
0.2 ml of 21 mM Sodium Pyruvate solution
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Blank Measurement: Place the cuvette in the spectrophotometer and measure the initial absorbance at 340 nm. This serves as the blank reading.
-
Initiation of Reaction: Add a small, predetermined volume of the enzyme sample (e.g., 10-100 µl) to the cuvette. The volume should be sufficient to produce a linear decrease in absorbance over time.
-
Kinetic Measurement: Immediately after adding the enzyme, mix the solution by gentle inversion and start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity (in Units/ml) can be calculated using the Beer-Lambert law: Activity (U/ml) = (ΔA340/min * Total reaction volume (ml)) / (6.22 * Enzyme sample volume (ml)) (Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm)
-
Western Blot Analysis of LDHA Protein Expression
This protocol is used to detect and quantify the amount of LDHA protein in a sample.
Materials:
-
SDS-PAGE apparatus and reagents
-
Electrotransfer apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LDHA
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDHA (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways Regulating LDHA
Caption: Signaling pathways regulating LDHA expression and activity.
Experimental Workflow for LDHA Activity Assay
Caption: Workflow for a spectrophotometric LDHA activity assay.
Conclusion and Future Directions
Lactate dehydrogenase A is a critical enzyme in cellular metabolism with profound implications for both normal physiology and disease. Its central role in the Warburg effect has positioned it as a highly attractive target for cancer therapy. A number of small molecule inhibitors of LDHA have been developed and are currently under investigation for their potential to disrupt tumor metabolism and growth.[7]
Future research will likely focus on several key areas:
-
Development of more specific and potent LDHA inhibitors: While several inhibitors exist, there is a need for compounds with improved pharmacological properties and reduced off-target effects.
-
Combination therapies: Exploring the synergistic effects of LDHA inhibitors with other cancer therapies, such as chemotherapy, radiation, and immunotherapy, is a promising avenue.
-
Understanding non-canonical functions of LDHA: Emerging evidence suggests that LDHA may have roles beyond its catalytic activity in metabolism, including in signaling and gene regulation. Elucidating these functions will provide a more complete picture of its role in cellular processes.
-
LDHA in other diseases: While the focus has been on cancer, dysregulation of LDHA is also implicated in other conditions, such as metabolic disorders and inflammatory diseases. Further investigation into its role in these contexts may open up new therapeutic opportunities.
References
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- 2. Post-translational protein lactylation modification in health and diseases: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Frontiers | Mutual regulation of lactate dehydrogenase and redox robustness [frontiersin.org]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. Aberrant FGFR tyrosine kinase signaling enhances the Warburg effect by reprogramming LDH isoform expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
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- 10. researchgate.net [researchgate.net]
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- 12. The c-Myc–LDHA axis positively regulates aerobic glycolysis and promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Crosstalk Between MYC and HIF in Cancer [frontiersin.org]
- 14. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine phosphorylation of lactate dehydrogenase A is important for NADH/NAD(+) redox homeostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CPT1A mediates succinylation of LDHA at K318 site promoteing metabolic reprogramming in NK/T-cell lymphoma nasal type - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. A systematic pan-cancer analysis identifies LDHA as a novel predictor for immunological, prognostic, and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 29. Dataset - GTEx Tissue Gene Expression Profiles [maayanlab.cloud]
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